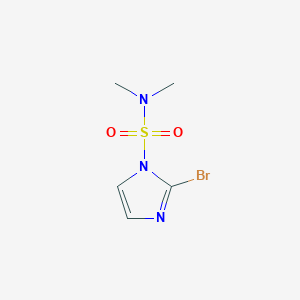![molecular formula C10H10N2O3 B13975484 Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)
Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes. One common method is the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which provides a rapid and efficient route under ambient, aqueous, and metal-free conditions . This method yields the desired product in a few minutes on a 10 g scale .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often involve condensations between 2-aminopyridines and α-bromoketones or α-chloroketones. These processes may employ various metal catalysts, such as copper, iron, gold, ruthenium, and palladium, to facilitate the reactions . these methods often require undesirable solvents and high temperatures, which can pose challenges for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents under appropriate conditions.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be carried out using suitable reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve specific catalysts, solvents, and temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Applications De Recherche Scientifique
Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism of action of ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit enzymes or receptors involved in disease processes . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Zolimidine: An imidazo[1,2-a]pyridine derivative used as an anticancer agent.
Zolpidem: A sedative and anxiolytic drug with a similar imidazo[1,2-a]pyridine core.
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substitution patterns and biological activities, highlighting the versatility and uniqueness of this compound .
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
ethyl 7-oxo-1H-imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)8-6-12-4-3-7(13)5-9(12)11-8/h3-6,11H,2H2,1H3 |
Clé InChI |
AERRFZVFGYZSPC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN2C=CC(=O)C=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)









![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)

